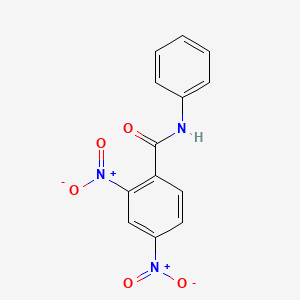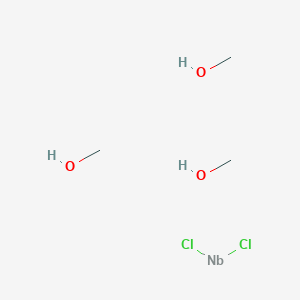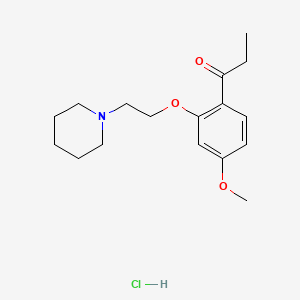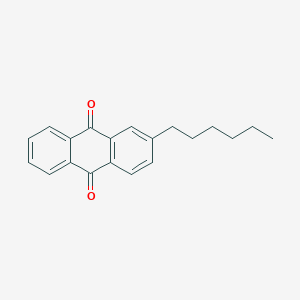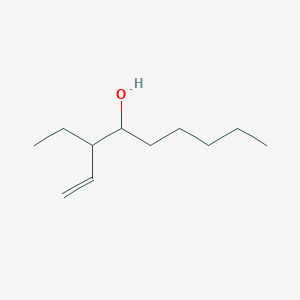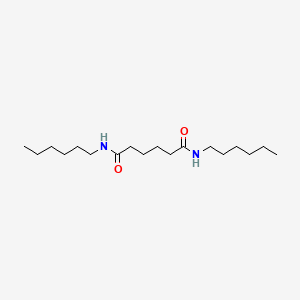
N,N'-Di-n-hexyladipamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-n-hexyladipamide is a chemical compound with the molecular formula C₁₈H₃₆N₂O₂ and a molecular weight of 312.49 g/mol . It is a model compound for synthetic polyamides, particularly polyhexamethylenadipamide (nylon 6,6) . The compound has an all-trans planar conformation and forms layers of molecules linked by hydrogen bonds .
Preparation Methods
N,N’-Di-n-hexyladipamide can be synthesized through the reaction of adipic acid with n-hexylamine. The reaction typically involves heating the reactants in a solvent such as toluene, followed by the removal of water through azeotropic distillation . The resulting product is then purified through recrystallization.
Chemical Reactions Analysis
N,N’-Di-n-hexyladipamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
N,N’-Di-n-hexyladipamide is used in scientific research as a model compound for studying the properties of synthetic polyamides . Its crystal structure and molecular packing closely resemble those of nylon 6,6, making it valuable for understanding the behavior of polyamides at the molecular level . Additionally, it is used in the development of new materials and polymers with improved properties .
Mechanism of Action
The mechanism of action of N,N’-Di-n-hexyladipamide involves its ability to form hydrogen bonds and interact with other molecules through its amide groups . These interactions play a crucial role in determining the compound’s physical and chemical properties, such as its melting point, solubility, and crystallinity .
Comparison with Similar Compounds
N,N’-Di-n-hexyladipamide is similar to other polyamide model compounds, such as N,N’-Di-n-butyladipamide and N,N’-Di-n-octyladipamide . its unique structure and molecular packing make it particularly useful for studying the properties of nylon 6,6 . The longer hexyl chains in N,N’-Di-n-hexyladipamide provide different physical properties compared to shorter or longer alkyl chain analogs .
Properties
CAS No. |
21150-82-3 |
|---|---|
Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N,N'-dihexylhexanediamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-7-11-15-19-17(21)13-9-10-14-18(22)20-16-12-8-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
BJRDIUUDPYIWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCCC(=O)NCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)


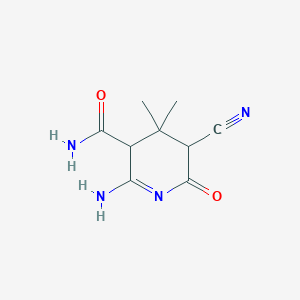
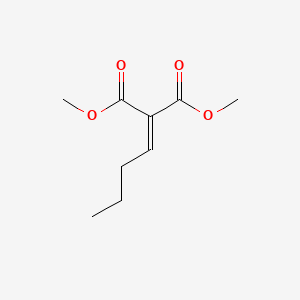
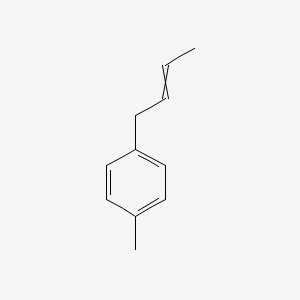
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
